Cellular Cytotoxicity Profile in Human Cancer Cell Lines
N-(2-Aminoethyl)-3-bromobenzamide exhibits selective cytotoxicity against human cancer cell lines, with quantifiable differences in potency between cell types. In vitro studies report an IC₅₀ of 18.7 µM against human breast adenocarcinoma (MCF-7) cells and an IC₅₀ of 24.3 µM against human glioblastoma (U87MG) cells . This establishes a baseline for its antiproliferative activity.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: 18.7 µM; U87MG: 24.3 µM |
| Comparator Or Baseline | Not applicable (intra-compound comparison between cell lines) |
| Quantified Difference | 5.6 µM difference in IC₅₀ between MCF-7 and U87MG cell lines. |
| Conditions | In vitro cytotoxicity assay on MCF-7 and U87MG cell lines. |
Why This Matters
This data provides a quantitative baseline for the compound's cytotoxicity, allowing researchers to select it over other benzamide scaffolds when a moderate, quantifiable antiproliferative effect is desired in these specific cancer models.
